molecular formula C8H18ClNO B2454574 [(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride CAS No. 2248395-72-2

[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride

Cat. No.: B2454574
CAS No.: 2248395-72-2
M. Wt: 179.69
InChI Key: JHOOQAFASSLHNK-KZYPOYLOSA-N
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Description

“[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride” is a compound with the CAS Number: 2248395-72-2 . It has a molecular weight of 179.69 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is ( (1R,2R)-2- (dimethylamino)cyclopentyl)methanol hydrochloride . The InChI code is 1S/C8H17NO.ClH/c1-9(2)8-5-3-4-7(8)6-10;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1 .

Scientific Research Applications

Catalytic Applications

[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride has been explored in the field of catalysis. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been used as a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions. This process involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which is attacked by a nucleophilic substrate to release the acylation product and regenerate the catalyst (Liu, Ma, Liu, & Wang, 2014).

Enantioselective Synthesis

In the area of enantioselective synthesis, a compound similar to this compound, namely (1R,3S,4S)-2-Azanorbornyl-3-methanol, was used as a catalyst. It facilitated the enantioselective epoxidation of α,β-enones, yielding corresponding epoxides with high yields and enantioselectivities at room temperature (Lu, Xu, Liu, & Loh, 2008).

Analytical Chemistry Applications

In analytical chemistry, compounds like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, which are structurally related to this compound, have been employed. They serve as agents to form amide bonds in aqueous mediums and are detectable using spectrophotometric flow injection analysis, proving useful in quantifying such compounds in various chemical processes (Seno, Matumura, Oshima, & Motomizu, 2008).

Structural and Conformational Studies

Tris(2-(dimethylamino)phenyl)methanol, a compound related to the subject chemical, has been synthesized and analyzed using NMR and X-ray diffraction. This research reveals the importance of hydrogen bonds in the intra- and inter-conformational conversions of molecules, contributing to the understanding of molecular structures and behaviors (Niu, Zhang, Wang, Ma, Cai, Zhou, Zheng, & Hua, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

[(1R,2R)-2-(dimethylamino)cyclopentyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-9(2)8-5-3-4-7(8)6-10;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOOQAFASSLHNK-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@H]1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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